tert-butyl N-[(1S)-2-methyl-1-(5-methyl-4-oxo-3,1-benzoxazin-2-yl)propyl]carbamate
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Overview
Description
tert-butyl N-[(1S)-2-methyl-1-(5-methyl-4-oxo-3,1-benzoxazin-2-yl)propyl]carbamate is a complex organic compound with a unique structure This compound is characterized by the presence of a benzoxazinone ring, a carbamate group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-2-methyl-1-(5-methyl-4-oxo-3,1-benzoxazin-2-yl)propyl]carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoxazinone Ring: This can be achieved by cyclization of an appropriate precursor, such as an anthranilic acid derivative, under acidic or basic conditions.
Introduction of the Carbamate Group: This step involves the reaction of the benzoxazinone intermediate with an isocyanate or a carbamoyl chloride under mild conditions.
Esterification: The final step is the esterification of the carbamate intermediate with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1S)-2-methyl-1-(5-methyl-4-oxo-3,1-benzoxazin-2-yl)propyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for developing new therapeutic agents.
Medicine
In medicinal chemistry, tert-butyl N-[(1S)-2-methyl-1-(5-methyl-4-oxo-3,1-benzoxazin-2-yl)propyl]carbamate is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-2-methyl-1-(5-methyl-4-oxo-3,1-benzoxazin-2-yl)propyl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester
- (1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-ethylpropyl)carbamic acid 1,1-dimethylethyl ester
- (1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid ethyl ester
Uniqueness
The uniqueness of tert-butyl N-[(1S)-2-methyl-1-(5-methyl-4-oxo-3,1-benzoxazin-2-yl)propyl]carbamate lies in its specific structural features, such as the presence of the benzoxazinone ring and the tert-butyl ester group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
108562-42-1 |
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Molecular Formula |
C18H24N2O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-2-methyl-1-(5-methyl-4-oxo-3,1-benzoxazin-2-yl)propyl]carbamate |
InChI |
InChI=1S/C18H24N2O4/c1-10(2)14(20-17(22)24-18(4,5)6)15-19-12-9-7-8-11(3)13(12)16(21)23-15/h7-10,14H,1-6H3,(H,20,22)/t14-/m0/s1 |
InChI Key |
VSYABKQYUKTACZ-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)N=C(OC2=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
SMILES |
CC1=C2C(=CC=C1)N=C(OC2=O)C(C(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(OC2=O)C(C(C)C)NC(=O)OC(C)(C)C |
Synonyms |
(1-(5-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 5-MOBCE |
Origin of Product |
United States |
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